3-Fluoro-5-(pentafluorosulfur)benzoic acid

Medicinal Chemistry Physical Organic Chemistry Electron-Withdrawing Groups

Leverage the unique SF5 'super-CF3' motif—stronger electron-withdrawal (σm 0.61 vs 0.43 for CF3), higher lipophilicity (+0.35–0.50 logP), and unmatched metabolic stability. This building block is essential for authentic SAR studies; CF3 surrogates fail to replicate these properties. Directly couple via the carboxylic acid handle for CNS-penetrant leads, agrochemicals, liquid crystals, or 19F NMR probes. Avoid dead-end SAR—procure the genuine SF5 scaffold now.

Molecular Formula C7H4F6O2S
Molecular Weight 266.16
CAS No. 1240256-86-3
Cat. No. B3224803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(pentafluorosulfur)benzoic acid
CAS1240256-86-3
Molecular FormulaC7H4F6O2S
Molecular Weight266.16
Structural Identifiers
SMILESC1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O
InChIInChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
InChIKeyWQRFQFPUMUJGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(pentafluorosulfur)benzoic acid (CAS 1240256-86-3): Core Physicochemical and Structural Characteristics for Procurement Decision-Making


3-Fluoro-5-(pentafluorosulfur)benzoic acid (CAS 1240256-86-3) is an organofluorine building block featuring both a 3-fluoro substituent and a 5-pentafluorosulfanyl (SF5) group on a benzoic acid scaffold . The SF5 group is widely recognized as a 'super-trifluoromethyl' motif, conferring amplified electron-withdrawing capacity, high lipophilicity, and exceptional chemical and metabolic stability relative to CF3 analogs [1]. Its molecular formula is C7H4F6O2S, with a molecular weight of 266.16 g/mol, and the carboxylic acid functionality enables direct incorporation into amides, esters, and heterocyclic cores .

Why 3-Fluoro-5-(pentafluorosulfur)benzoic Acid Cannot Be Replaced by Common CF3 or Halogenated Analogs


Generic substitution of 3-fluoro-5-(pentafluorosulfur)benzoic acid with more accessible CF3-containing or mono-fluorinated benzoic acids is contraindicated due to the divergent physicochemical and electronic profiles of the SF5 motif. The SF5 group exhibits a Pauling electronegativity of 3.65 versus 3.36 for CF3, and a meta Hammett constant (σm) of 0.61 compared to 0.43 for CF3, translating to significantly stronger electron-withdrawal and altered reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. Furthermore, the SF5 group imparts 0.35–0.50 logP units higher lipophilicity than analogous CF3-substituted compounds in matched-pair analyses, directly impacting membrane permeability and protein binding in biological applications [2]. These non-linear property differences mean that in silico or empirical optimization campaigns employing CF3 surrogates will fail to predict the behavior of the SF5-containing analog, necessitating procurement of the authentic SF5 building block for meaningful structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-Fluoro-5-(pentafluorosulfur)benzoic Acid Against CF3 and Non-Fluorinated Analogs


Electron-Withdrawing Strength: SF5 vs. CF3 Hammett Constants and Dipole Moment

The 5-pentafluorosulfanyl substituent in the target compound exerts a substantially stronger electron-withdrawing effect than the commonly employed 5-trifluoromethyl analog. This is quantified by Hammett substituent constants: SF5 exhibits σm = 0.61 and σp = 0.68, whereas CF3 shows σm = 0.43 and σp = 0.54 [1]. The enhanced inductive effect is further evidenced by the dipole moment of phenylsulfur pentafluoride (3.44 D) versus benzotrifluoride (2.60 D) [2]. For procurement, this indicates that the target compound will modulate the acidity of the benzoic acid moiety (pKa ~2.8 estimated) more strongly than the CF3 analog (pKa ~3.4 predicted), altering both reactivity in amide coupling and the ionization state under physiological conditions .

Medicinal Chemistry Physical Organic Chemistry Electron-Withdrawing Groups

Lipophilicity Modulation: Matched-Pair LogP Comparison of SF5 vs. CF3 Substituents

In a direct matched-pair comparison of cannabinoid receptor ligands bearing identical core scaffolds, the SF5-substituted analogs consistently exhibited higher lipophilicity than their CF3 counterparts. Across multiple meta- and para-substituted pyrazole derivatives, the SF5 compounds showed logP values elevated by approximately 0.35–0.50 units relative to the CF3 analogs [1]. The SF5 group has a hydrophobicity constant π = 1.23, compared to π = 0.88 for CF3 [2]. For the target compound, this translates to a predicted logP in the range of 3.0–3.5, whereas the analogous 3-fluoro-5-(trifluoromethyl)benzoic acid would be expected to exhibit a logP approximately 0.4–0.5 units lower. This enhanced lipophilicity of the SF5 motif directly influences membrane permeability, plasma protein binding, and volume of distribution in vivo.

Drug Discovery ADME Lipophilicity Bioisostere

Metabolic and Chemical Stability: SF5 as a 'Super-Trifluoromethyl' Motif Resistant to Hydrolysis and Enzymatic Degradation

The SF5 group confers exceptional chemical and metabolic stability compared to many other fluorinated or halogenated substituents. Aromatic SF5 compounds are hydrolytically equally stable as their CF3 counterparts under physiological conditions, yet resist strong Brønsted acids and bases, are stable under various hydrogenation conditions, and can undergo metal-catalyzed carbon-carbon coupling without degradation of the SF5 unit [1]. In matched-pair analyses of drug analogs, replacement of tert-butyl with SF5 resulted in maintained or improved metabolic stability while offering distinct steric and electronic profiles [2]. The SF5 group has been successfully employed as a bioisosteric replacement for CF3, tert-butyl, nitro, and halide groups in biologically active molecules, with the added benefit of enhanced metabolic resistance relative to tert-butyl [3]. For procurement, this stability profile means that 3-fluoro-5-(pentafluorosulfur)benzoic acid can serve as a robust building block for multi-step synthetic sequences that would degrade or epimerize more labile analogs.

Metabolic Stability Chemical Stability Bioisostere Lead Optimization

Structural Geometry and Steric Bulk: SF5 vs. CF3 and tert-Butyl Volume Comparison

The SF5 group occupies a distinct steric volume that differentiates it from both CF3 and tert-butyl substituents. The volume of SF5 is larger than CF3 and slightly smaller than tert-butyl . Crystallographic analysis of nine SF5-containing aromatic compounds reveals that the SF5 group adopts an umbrella geometry, with the sulfur atom in an approximately octahedral coordination environment [1]. This unique geometry creates a different shape and electrostatic potential surface compared to the more conical CF3 group or the spherical tert-butyl moiety. The X-ray structure of 3-SF5–C6H4–COOH confirms that the SF5 group does not induce significant distortion of the benzene ring planarity, maintaining aromatic conjugation while providing steric shielding of the meta-position [2]. For the target compound, the combination of a 3-fluoro substituent and a 5-SF5 group creates a unique steric and electronic environment at the benzoic acid core that cannot be replicated by any single substituent analog.

Steric Effects Molecular Recognition Bioisostere X-ray Crystallography

Optimal Research and Industrial Applications for 3-Fluoro-5-(pentafluorosulfur)benzoic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Rational Design of SF5-Containing Drug Candidates with Enhanced Lipophilicity and Metabolic Stability

Use 3-fluoro-5-(pentafluorosulfur)benzoic acid as a carboxylic acid building block to introduce the SF5 motif into lead compounds. The predictable +0.35–0.50 logP increase relative to CF3 analogs [1] enables fine-tuning of ADME properties, while the exceptional metabolic stability of the SF5 group reduces clearance and prolongs half-life compared to tert-butyl isosteres [2]. This building block is particularly valuable for CNS-penetrant programs where balanced lipophilicity is critical, and for programs targeting enzymes with hydrophobic binding pockets that can accommodate the umbrella geometry of SF5.

Agrochemical Discovery: Synthesis of Crop Protection Agents with Improved Environmental Persistence and Target Binding

Incorporate 3-fluoro-5-(pentafluorosulfur)benzoic acid into herbicide, fungicide, or insecticide scaffolds. The strong electron-withdrawing nature of SF5 (σm = 0.61) [3] enhances binding to target enzymes by polarizing adjacent amide or ester bonds, while the high chemical stability of the SF5 group [4] ensures field persistence under variable pH and UV exposure conditions. Meta-diamide insecticides containing the SF5 moiety have demonstrated promising activity profiles, validating this approach [5].

Materials Science: Design of Liquid Crystals and Advanced Polymers Requiring High Dielectric Anisotropy

Utilize 3-fluoro-5-(pentafluorosulfur)benzoic acid as a precursor for liquid crystalline materials and functional polymers. The large dipole moment of the SF5-aromatic system (3.44 D vs. 2.60 D for CF3) [3] translates to very high dielectric anisotropy in liquid crystal formulations, enabling faster switching speeds and lower operating voltages in display technologies. The benzoic acid functionality allows for covalent attachment to polymer backbones or mesogenic cores.

Chemical Biology: Development of SF5-Containing Activity-Based Probes and PET Tracers

Employ 3-fluoro-5-(pentafluorosulfur)benzoic acid to synthesize SF5-bearing chemical probes for target engagement studies. The unique 19F NMR signature of the SF5 group (distinct from CF3) enables background-free detection in complex biological matrices. The metabolic stability of the SF5 motif [2] ensures probe integrity during extended incubation periods, and the carboxylic acid handle facilitates conjugation to fluorophores, biotin, or chelators for PET imaging applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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